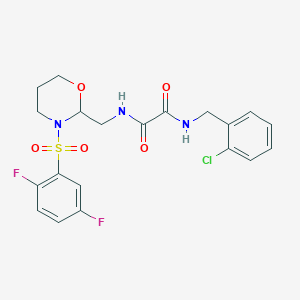

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF2N3O5S/c21-15-5-2-1-4-13(15)11-24-19(27)20(28)25-12-18-26(8-3-9-31-18)32(29,30)17-10-14(22)6-7-16(17)23/h1-2,4-7,10,18H,3,8-9,11-12H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDLLLGMLHNISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural properties, synthesis, and the results of various studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features several notable structural elements:

- Oxazinan ring : A five-membered heterocyclic structure containing nitrogen and oxygen, which is often associated with various biological activities.

- Difluorophenyl group : This substituent may enhance lipophilicity and biological interactions.

- Sulfonyl group : Known for contributing to the reactivity of compounds, potentially influencing their biological activity.

Molecular Formula

The molecular formula of this compound is C18H20ClF2N4O4S.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 421.89 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the oxalamide backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the chlorobenzyl group : This step involves nucleophilic substitution reactions.

- Attachment of the difluorophenyl and sulfonyl groups : These groups can be introduced through coupling reactions.

These synthetic routes are essential for producing compounds with specific biological activities.

Antimicrobial Activity

Research indicates that compounds with oxazinan structures often exhibit significant antimicrobial properties. The presence of the difluorophenyl and sulfonyl groups may enhance this activity. For instance, studies have shown that related compounds demonstrate strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity against normal cell lines while maintaining efficacy against cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of bacterial cell wall synthesis : Similar to other oxazolidine derivatives.

- Interaction with cellular receptors or enzymes : Potentially modulating signaling pathways involved in inflammation or cancer progression.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxazolidine derivatives, including those structurally similar to this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving L929 normal cells and several cancer cell lines, it was found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For oxalamide derivatives, a common approach is:

- Step 1 : React 2-chlorobenzylamine with oxalyl chloride in anhydrous dioxane under nitrogen to form the oxalamide backbone .

- Step 2 : Introduce the sulfonyl-oxazinan-methyl moiety via nucleophilic substitution. For example, 3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl chloride can be coupled to the oxalamide intermediate using triethylamine as a base in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product. Purity (>90%) is confirmed via HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent connectivity. For example, aromatic protons (δ 7.4–7.8 ppm) and sulfonyl groups (δ ~3.8 ppm for oxazinan protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

- FTIR : Identifies carbonyl (1670–1690 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) stretches .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Stoichiometry : Maintain a 1:1 molar ratio between oxalyl chloride and amine intermediates to minimize dimerization .

- Reaction Time : Extended stirring (6–12 hours) at 10°C improves coupling efficiency for sulfonyl-oxazinan moieties .

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates compared to THF .

- Purification : Gradient elution in column chromatography (e.g., 30% → 70% ethyl acetate in hexane) resolves closely eluting impurities .

Q. How to resolve contradictions in purity assessments between HPLC and NMR?

- Methodological Answer : Discrepancies arise due to:

- NMR Sensitivity : Residual solvents or non-UV-active impurities (e.g., inorganic salts) may not appear in HPLC .

- HPLC Detection Limits : Low-concentration impurities (e.g., stereoisomers) might not integrate accurately.

- Resolution Strategy : Combine orthogonal methods:

- Use LC-MS to detect ionizable impurities .

- Perform elemental analysis to confirm stoichiometric ratios .

Q. What strategies are used to analyze stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (isocratic elution with hexane/ethanol) .

- Circular Dichroism (CD) : Confirms absolute configuration if crystalline derivatives are unavailable.

- X-ray Crystallography : Resolves ambiguous NOE (Nuclear Overhauser Effect) data for diastereomers .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .

- Sulfonyl Group Variants : Compare 2,5-difluorophenylsulfonyl with alkylsulfonyl groups to study steric vs. electronic contributions .

- Biological Assays : Test inhibitory activity against targets (e.g., enzymes like soluble epoxide hydrolase) using fluorometric or colorimetric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.